4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatile frameworks and have significant applications in various sectors, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazole derivatives, including 4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-3-carboxamide, can be achieved through various methods. One common approach involves the condensation of 1,3-diketones with arylhydrazines . Another method includes the use of transition-metal catalysts and photoredox reactions . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating or ultrasonic irradiation to facilitate the reaction .
Industrial Production Methods: Industrial production of pyrazole derivatives typically involves large-scale synthesis using cost-effective and efficient methods. The use of heterogeneous catalysts, such as Amberlyst-70, offers eco-friendly attributes and simplifies the reaction workup . Additionally, one-pot multicomponent processes are employed to streamline the synthesis and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine . The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-3-carboxamide has numerous scientific research applications. In chemistry, it serves as a building block for synthesizing more complex heterocyclic systems . In biology, it is studied for its potential antimicrobial, antifungal, and anticancer activities . In medicine, pyrazole derivatives are explored for their anti-inflammatory and antidiabetic properties . Additionally, in the industrial sector, these compounds are used in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can donate and accept hydrogen bonds, facilitating intermolecular interactions . These interactions may influence the compound’s biological activities, such as its antimicrobial and anticancer effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-3-carboxamide include other pyrazole derivatives like 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides and 1-aryl-3,4,5-substituted pyrazoles .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-amino-1-ethyl-N-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-4-13-5-7(10)8(12-13)9(14)11-6(2)3/h5-6H,4,10H2,1-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWALZLIWDKKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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